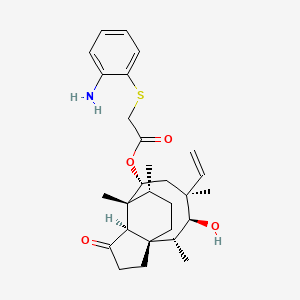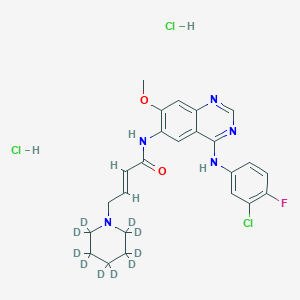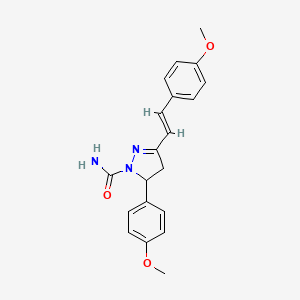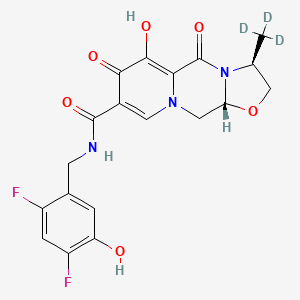
L-Ornithine-15N2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ornithine-15N2 (hydrochloride) is a stable isotope-labeled compound of L-Ornithine hydrochloride. L-Ornithine is a non-essential amino acid that plays a crucial role in the urea cycle, which is essential for the disposal of excess nitrogen in the body . The 15N2 labeling makes it particularly useful in various scientific research applications, including metabolic studies and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Ornithine-15N2 (hydrochloride) typically involves the chemical synthesis of L-Ornithine followed by isotopic labeling. One common method starts with L-arginine as the raw material. The process includes dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, followed by cooling and pH regulation using sulfuric acid. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and further pH regulated using barium hydroxide and hydrochloric acid. Finally, the solution is vacuum concentrated, alcohol is added, and the product is cooled and filtered .
Industrial Production Methods
Industrial production methods for L-Ornithine-15N2 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of large bioreactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Ornithine-15N2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-citrulline.
Reduction: It can be reduced to form polyamines such as putrescine.
Substitution: It can undergo substitution reactions to form derivatives used in biochemical studies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various alkylating agents can be used under mild conditions to introduce different functional groups.
Major Products
L-Citrulline: Formed through oxidation.
Putrescine: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
L-Ornithine-15N2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the urea cycle and nitrogen metabolism.
Medicine: Used in drug development and pharmacokinetic studies to track the metabolism of drugs.
Industry: Employed in the production of isotopically labeled compounds for research and diagnostic purposes
Mechanism of Action
L-Ornithine-15N2 (hydrochloride) functions by participating in the urea cycle, where it helps in the conversion of ammonia to urea, facilitating the disposal of excess nitrogen. It is metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process is crucial for various physiological functions, including protein synthesis and muscle growth .
Comparison with Similar Compounds
Similar Compounds
L-Ornithine hydrochloride: The non-labeled version of the compound.
L-Citrulline: Another amino acid involved in the urea cycle.
L-Arginine: A precursor in the biosynthesis of L-Ornithine.
Uniqueness
L-Ornithine-15N2 (hydrochloride) is unique due to its isotopic labeling, which makes it invaluable for tracing and studying metabolic pathways. This labeling allows researchers to track the compound’s movement and transformation within biological systems, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C5H13ClN2O2 |
|---|---|
Molecular Weight |
170.61 g/mol |
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i6+1,7+1; |
InChI Key |
GGTYBZJRPHEQDG-HEDXIVCHSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[15NH2])C[15NH2].Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


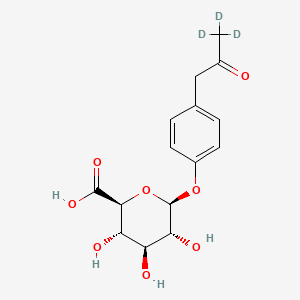

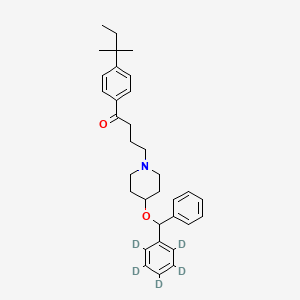
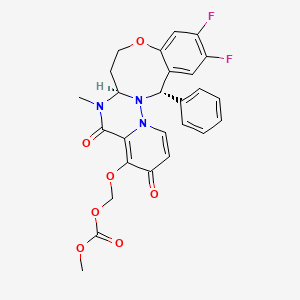
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
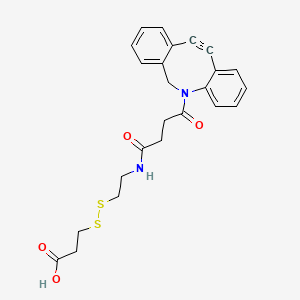

![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)

